molecular formula C9H12FN3S B12464638 N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide

N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide

Katalognummer: B12464638
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: YKBQAODIOJCYPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide is an organic compound that features a fluorophenyl group attached to a hydrazinecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide typically involves the reaction of 2-fluoroaniline with 2,2-dimethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a hydrazinecarbothioamide moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H12FN3S

Molekulargewicht

213.28 g/mol

IUPAC-Name

1-(dimethylamino)-3-(2-fluorophenyl)thiourea

InChI

InChI=1S/C9H12FN3S/c1-13(2)12-9(14)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H2,11,12,14)

InChI-Schlüssel

YKBQAODIOJCYPR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)NC(=S)NC1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.